molecular formula C21H21FN4O2S B4610821 N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide

N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide

Cat. No.: B4610821
M. Wt: 412.5 g/mol
InChI Key: FFWYNLYIVYNXND-UHFFFAOYSA-N
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Description

N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H21FN4O2S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.13692526 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

This study describes a method for the fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, which could be relevant for modifying compounds similar to N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide. The process shows broad substrate scope and functional group tolerance, suggesting potential applications in the synthesis or modification of such compounds for enhanced activity or stability (Groendyke, AbuSalim, & Cook, 2016).

Microwave-Induced Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine

Research on the synthesis of 5-arylidene derivatives bearing a fluorine atom in the benzoyl group highlights the potential antimicrobial applications of fluorobenzamides. The presence of fluorine was essential for enhancing antimicrobial activity, indicating that modifications to the fluorobenzamide backbone, similar to this compound, could lead to the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Synthesis and Anticancer Activity of Novel Eugenol Derivatives

A study on the synthesis and screening of eugenol 1,2,3-triazole derivatives for their anticancer activity against breast cancer cells reveals the potential of triazole derivatives in cancer treatment. Given the structural similarities, research into triazole derivatives like this compound could uncover new avenues for anticancer drug development (Alam, 2022).

Experimental and Theoretical Analysis of lp⋯π Intermolecular Interactions

An investigation into the synthesis, characterization, and analysis of biologically active 1,2,4-triazole derivatives, including a fluoro derivative, emphasizes the importance of intermolecular interactions in the development of pharmaceutical compounds. This research could inform the design and optimization of compounds like this compound for enhanced biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis of Triazole Schiff’s Base Derivatives and Their Inhibitory Kinetics on Tyrosinase Activity

Research on Schiff’s base derivatives linked to triazole and their effects on tyrosinase activity points to the utility of triazole compounds in developing treatments for conditions like hyperpigmentation. This suggests that similar research on this compound could lead to novel dermatological therapies (Yu et al., 2015).

Properties

IUPAC Name

2-fluoro-N-[[5-(2-phenoxyethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c1-2-12-26-19(15-23-20(27)17-10-6-7-11-18(17)22)24-25-21(26)29-14-13-28-16-8-4-3-5-9-16/h2-11H,1,12-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWYNLYIVYNXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCCOC2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.